molecular formula C6H7N3O4 B100634 4,6-Dimethoxy-5-nitropyrimidine CAS No. 15846-14-7

4,6-Dimethoxy-5-nitropyrimidine

Cat. No. B100634
CAS RN: 15846-14-7
M. Wt: 185.14 g/mol
InChI Key: VPNSJECDVDBDTA-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-5-nitropyrimidine is a chemical compound that serves as an intermediate in the synthesis of various pyrimidine derivatives. It is closely related to compounds that have been studied for their utility in synthesizing tetrasubstituted purines and other nitrogen-containing heterocycles, which are of interest due to their potential biological activities and applications in medicinal chemistry .

Synthesis Analysis

The synthesis of related compounds, such as tetrasubstituted purines, often involves the use of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine as a starting material. This compound can undergo one-pot sequential substitution reactions at the C4 and C6 positions with amines, followed by oxidation and reduction steps to yield novel purine derivatives . Additionally, the synthesis of 2-amino-4,6-dichloro-5-nitropyrimidine, which is a key intermediate for the preparation of nitropyrimidines, has been reported to proceed through an unusual aromatic substitution mechanism . These synthetic routes highlight the versatility of nitropyrimidine derivatives in constructing complex molecular scaffolds.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including those with nitroso substituents, has been studied extensively. These compounds exhibit polarized molecular-electronic structures, which lead to a variety of intermolecular interactions such as charge-assisted hydrogen bonding and aromatic pi-pi stacking interactions . These interactions are crucial in determining the supramolecular structures and properties of the compounds.

Chemical Reactions Analysis

Nitropyrimidines can participate in a range of chemical reactions. For instance, the reaction of 2-chloro-5-nitro-4,6-diphenylpyrimidine with amines or hydrazines leads to the formation of nitrogen-containing derivatives, which have been characterized by IR spectroscopy and mass spectrometry . The reactivity of these compounds is influenced by the presence of electron-withdrawing nitro groups and the substitution pattern on the pyrimidine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,6-dimethoxy-5-nitropyrimidine derivatives are influenced by their molecular structures. The presence of nitro, amino, and other substituents affects the compound's polarity, solubility, and reactivity. For example, the introduction of electron-donating methoxy groups and electron-withdrawing nitro groups can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule . These properties are essential for understanding the behavior of these compounds in various chemical environments and their potential applications in drug design and synthesis.

Scientific Research Applications

Hydrogen Bonding and Molecular Structure

4,6-Dimethoxy-5-nitropyrimidine is studied for its hydrogen bonding properties. In one of its analogues, molecules are linked by N-H...N and N-H...O hydrogen bonds to form sheets with distinct ring structures. Another study of an isomeric compound shows it forms dimers linked into sheets by various hydrogen bonds, which are further linked to form a three-dimensional structure through aromatic pi-pi-stacking interactions (Glidewell et al., 2003).

Synthesis of Biologically Active Compounds

4,6-Dimethoxy-5-nitropyrimidine derivatives are used in the synthesis of biologically active compounds. For instance, alkoxy-5-nitrosopyrimidines, synthesized from this compound, are evaluated for antiviral properties and shown to mimic fused heterobicyclic derivatives of biological interest (Marchal et al., 2010). Another example includes the synthesis of new 2,4‐Diaryl‐6‐methyl‐5‐nitropyrimidines, which demonstrate significant antibacterial and antioxidant activities (Sura et al., 2013).

Radiation Chemistry

In the field of radiation chemistry, 4,6-Dimethoxy-5-nitropyrimidine and its derivatives have been explored for their radical formation properties. Studies show that upon X-irradiation, these compounds exhibit distinctive electron spin resonance (ESR) spectra, indicating the formation of specific radical species (Lorenz & Benson, 1973).

Synthesis of Novel Compounds

This compound is also utilized in the synthesis of novel chemical structures. For example, an unusual transformation of α-bis(dimethylaminomethyleneamino)-β-cyano-β-nitroenamines into 4,6-bisdimethylamino-5-nitropyrimidine was discovered, with the structure confirmed by various physicochemical methods (Makarov et al., 1997).

Safety And Hazards

4,6-Dimethoxy-5-nitropyrimidine is considered hazardous . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

properties

IUPAC Name

4,6-dimethoxy-5-nitropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-12-5-4(9(10)11)6(13-2)8-3-7-5/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNSJECDVDBDTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=N1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3065956
Record name Pyrimidine, 4,6-dimethoxy-5-nitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethoxy-5-nitropyrimidine

CAS RN

15846-14-7
Record name 4,6-Dimethoxy-5-nitropyrimidine
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URL https://commonchemistry.cas.org/detail?cas_rn=15846-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 4,6-dimethoxy-5-nitro-
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Record name Pyrimidine, 4,6-dimethoxy-5-nitro-
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Record name Pyrimidine, 4,6-dimethoxy-5-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dimethoxy-5-nitropyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
BE Christensen, Q Stahl… - The Journal of Organic …, 1971 - ACS Publications
The reaction of 4, 6-dimethoxy-5-nitropyrimidme (1) with methylhydrazine in refluxing pyridine or butanol is very complex involving the methylation of the solvent by 1 and the …
Number of citations: 9 pubs.acs.org
FA Lehmkuhl - 1970 - ir.library.oregonstate.edu
Hitchings, Elion, and coworkers in 1942, began a study correlating the chemical structure of certain analogs of pyrimidine and purine bases with their ability to serve as precursors for or …
Number of citations: 0 ir.library.oregonstate.edu
C Glidewell, JN Low, M Melguizo… - … Section C: Crystal …, 2003 - scripts.iucr.org
In 2-amino-4,6-dimethoxy-5-nitropyrimidine, C6H8N4O4, the molecules are linked by one N—H⋯N and one N—H⋯O hydrogen bond to form sheets built from alternating R{_2^2}(8) …
Number of citations: 12 scripts.iucr.org
RW Harper - 1967 - ir.library.oregonstate.edu
Reaction of 4, 6-dimethoxy-5-nitropyrimidine [I], with refluxing pyridine, was discovered to yield the methylpyridinium salt of 1, 6-dihydr-4-hydroxy-1-methyl-5-nitro-6-oxopyrimidine [III]. …
Number of citations: 0 ir.library.oregonstate.edu
A Tantivanich - 1970 - ir.library.oregonstate.edu
The reaction between 4-chloro-6-methoxy-5-nitropyrimidine and methylamine was investigated. The reaction product was identified as 4-methoxy-6-methylamino-5-nitropyrimidine from …
Number of citations: 0 ir.library.oregonstate.edu
ATM Marcelis, HC Van der Plas - The Journal of Organic …, 1986 - ACS Publications
The reaction of pyrimidines containing an electron-withdrawing substituent at C5 with ynamines (2) has been investigated. 5-(Ethoxycarbonyl)-and 5-(methylsulfonyl) pyrimidine (la and …
Number of citations: 26 pubs.acs.org
M Melguizo, A Quesada, JN Low… - … Section B: Structural …, 2003 - scripts.iucr.org
The molecular and supramolecular structures of eight N4-substituted 2,4-diamino-6-benzyloxy-5-nitrosopyrimidines are discussed, along with one analogue containing no nitroso …
Number of citations: 31 scripts.iucr.org
MH Krackov, BE Christensen - The Journal of Organic Chemistry, 1963 - ACS Publications
The synthesis of 5-amino-4-chloro-6-hydrazinopyrimidine and its cyclization with phosgene gas is described. The initial productof the cyclization is shown to be the 9-aminopurin-8-ol III. …
Number of citations: 14 pubs.acs.org
DJ Brown, T Sugimoto - Journal of the Chemical Society C: Organic, 1970 - pubs.rsc.org
Alkoxy-derivatives of 1,2,4,6,8-penta-azanaphthalene (pyrimido[5,4-e]-as-triazine) undergo transetherification when treated with boiling alcohols in the presence of silver oxide. …
Number of citations: 13 pubs.rsc.org

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